molecular formula C24H27N5O4 B5226420 N-(2-methoxyphenyl)-N'-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea

N-(2-methoxyphenyl)-N'-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea

Cat. No. B5226420
M. Wt: 449.5 g/mol
InChI Key: FDXGECPDSSHSAO-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-N'-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties and potential biomedical applications. This compound is commonly referred to as "MPUP" and has been studied extensively for its potential use as a therapeutic agent in various disease models.

Scientific Research Applications

MPUP has been studied extensively for its potential use in various disease models. It has been shown to have anti-inflammatory, neuroprotective, and anti-tumor properties. MPUP has been studied in animal models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been shown to have potential as an anti-cancer agent in various cancer cell lines.

Mechanism of Action

The mechanism of action of MPUP is not fully understood, but it is believed to act through multiple pathways. MPUP has been shown to inhibit the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. MPUP has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the breakdown of extracellular matrix proteins. Additionally, MPUP has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression.
Biochemical and Physiological Effects:
MPUP has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in the brain, protect against neuronal damage, and inhibit tumor growth. MPUP has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, MPUP has been shown to have a favorable safety profile in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using MPUP in lab experiments is its potential as a therapeutic agent in various disease models. MPUP has been shown to have anti-inflammatory, neuroprotective, and anti-tumor properties, which make it a promising candidate for further study. However, one limitation of using MPUP in lab experiments is its relatively high cost compared to other compounds.

Future Directions

There are several future directions for the study of MPUP. One direction is the further investigation of its potential as a therapeutic agent in various disease models. Another direction is the study of its mechanism of action and potential targets. Additionally, the development of more cost-effective synthesis methods for MPUP could make it more accessible for further study. Finally, the study of MPUP in clinical trials could provide valuable information on its safety and efficacy in humans.
Conclusion:
In conclusion, N-(2-methoxyphenyl)-N'-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties and potential biomedical applications. Its anti-inflammatory, neuroprotective, and anti-tumor properties make it a promising candidate for further study as a therapeutic agent in various disease models. The future directions for the study of MPUP include further investigation of its potential as a therapeutic agent, study of its mechanism of action and potential targets, development of more cost-effective synthesis methods, and study in clinical trials.

Synthesis Methods

The synthesis of MPUP involves the reaction of 1-(phenoxyacetyl)-4-piperidinone with 1H-pyrazol-5-amine, followed by the reaction of the resulting intermediate with 2-methoxyaniline and isocyanate. The final product is obtained after purification using column chromatography. This synthesis method has been optimized to produce high yields of pure MPUP.

properties

IUPAC Name

1-(2-methoxyphenyl)-3-[2-[1-(2-phenoxyacetyl)piperidin-4-yl]pyrazol-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O4/c1-32-21-10-6-5-9-20(21)26-24(31)27-22-11-14-25-29(22)18-12-15-28(16-13-18)23(30)17-33-19-7-3-2-4-8-19/h2-11,14,18H,12-13,15-17H2,1H3,(H2,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXGECPDSSHSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC=NN2C3CCN(CC3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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